molecular formula C13H18O2 B14309324 2-(2,6-Dimethylphenoxy)oxane CAS No. 117658-42-1

2-(2,6-Dimethylphenoxy)oxane

Cat. No.: B14309324
CAS No.: 117658-42-1
M. Wt: 206.28 g/mol
InChI Key: OLPOTNQVAKUNDI-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylphenoxy)oxane is an organic compound that features a six-membered oxane ring substituted with a 2,6-dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylphenoxy)oxane typically involves the reaction of 2,6-dimethylphenol with an appropriate oxane precursor. One common method is the nucleophilic substitution reaction where 2,6-dimethylphenol reacts with an oxane derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylphenoxy)oxane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the oxane ring or phenoxy group .

Scientific Research Applications

2-(2,6-Dimethylphenoxy)oxane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2,6-Dimethylphenoxy)oxane exerts its effects involves interactions with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, influencing biochemical processes. The oxane ring structure may also play a role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dimethylphenoxy)ethanol
  • 2-(2,6-Dimethylphenoxy)acetic acid
  • 2-(2,6-Dimethylphenoxy)propane

Uniqueness

2-(2,6-Dimethylphenoxy)oxane is unique due to its oxane ring structure, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where the oxane ring’s reactivity and stability are advantageous .

Properties

CAS No.

117658-42-1

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)oxane

InChI

InChI=1S/C13H18O2/c1-10-6-5-7-11(2)13(10)15-12-8-3-4-9-14-12/h5-7,12H,3-4,8-9H2,1-2H3

InChI Key

OLPOTNQVAKUNDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OC2CCCCO2

Origin of Product

United States

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